molecular formula C15H10N4O4 B11564011 N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11564011
M. Wt: 310.26 g/mol
InChI Key: YCWZLDSJVICDNX-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, an indole ring, and a benzohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the compound. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the benzohydrazide moiety .

Scientific Research Applications

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group and indole ring play crucial roles in its biological activity. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
  • N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
  • N’-[(3Z)-1-benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide

Uniqueness

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O4C_{14}H_{12}N_{4}O_{4} with a molecular weight of approximately 288.27 g/mol. The compound features a nitro group, an indole moiety, and a hydrazone linkage, which contribute to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 5-nitroindole derivatives and benzohydrazide. Various methods have been explored to optimize yield and purity. For instance, one study reported the use of solvent-free conditions to enhance reaction efficiency and reduce environmental impact .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : The compound has been shown to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax), leading to increased apoptosis in cancer cells .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties:

  • Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membrane integrity, leading to cell lysis .
  • Fungal Activity : Preliminary tests suggest antifungal activity against various pathogenic fungi, indicating its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureBiological Activity Impact
Nitro GroupEnhances cytotoxicity against cancer cells
Indole MoietyContributes to antimicrobial properties
Hydrazone LinkageCritical for binding affinity to target enzymes

Case Study 1: Anticancer Efficacy

In a recent study involving MCF7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated significant apoptosis rates correlating with increased concentrations of the compound .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an alternative antibiotic agent .

Properties

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C15H10N4O4/c20-14(9-4-2-1-3-5-9)18-17-13-11-8-10(19(22)23)6-7-12(11)16-15(13)21/h1-8,16,21H

InChI Key

YCWZLDSJVICDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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